2'-Acetonaphthone, 6'-(2-oxopropoxy)-
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Overview
Description
2’-Acetonaphthone, 6’-(2-oxopropoxy)- is a chemical compound with the molecular formula C15H14O3 It is a derivative of acetonaphthone, which is a naphthalene-based ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- typically involves the reaction of 2-acetonaphthone with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-acetonaphthone with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Acetonaphthone, 6’-(2-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2’-Acetonaphthone, 6’-(2-oxopropoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetonaphthone: A simpler derivative with similar structural features but lacking the oxopropoxy group.
6’-Methoxy-2’-acetonaphthone: Another derivative with a methoxy group instead of the oxopropoxy group.
Uniqueness
2’-Acetonaphthone, 6’-(2-oxopropoxy)- is unique due to the presence of the oxopropoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
73663-74-8 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(6-acetylnaphthalen-2-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-6-5-13-7-12(11(2)17)3-4-14(13)8-15/h3-8H,9H2,1-2H3 |
InChI Key |
KYZJPMUCJBTDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
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